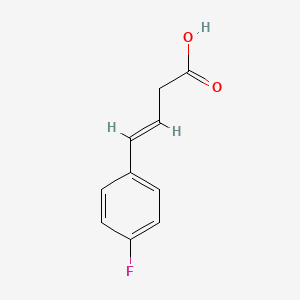

4-(4-Fluorophenyl)but-3-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Fluorophenyl)but-3-enoic acid is a chemical compound with the molecular formula C10H9FO2 . It has a molecular weight of 180.18 . The compound is typically in the form of a powder .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C10H9FO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h1-2,4-7H,3H2,(H,12,13)/b2-1+ . This indicates the presence of a fluorophenyl group attached to a but-3-enoic acid moiety.Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 110-112°C . The compound is stable at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Material Science

- Complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with transition metal ions like Mn(II), Co(II), Ni(II), and others have been synthesized, showcasing potential applications in material science. These complexes exhibit unique thermal and magnetic properties, suggesting potential use in advanced material applications (Ferenc et al., 2017).

Chemical Synthesis

- 4-(4-Fluorophenyl)but-3-enoic acid has been utilized in asymmetric hydrogenation processes. This is important in the synthesis of optically active intermediates like (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, demonstrating its relevance in the field of chemical synthesis and the production of pharmaceutical intermediates (Crameri et al., 1997).

Inhibitors and Neuroprotective Agents

- Derivatives of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids, which include this compound, have been identified as potent inhibitors of kynurenine-3-hydroxylase. These compounds have potential applications as neuroprotective agents, highlighting their significance in biomedical research (Drysdale et al., 2000).

Liquid Crystal Displays (LCDs)

- Certain derivatives of this compound have been used in the development of materials for photoalignment in liquid crystal displays (LCDs). This showcases the compound's utility in the electronics and display technology sector (Hegde et al., 2013).

Pharmaceutical Intermediates

- The synthesis of various pharmaceutical intermediates involving this compound highlights its importance in drug development and synthesis. This includes its role in the preparation of various biologically active molecules and potential antibacterial agents (El-Hashash et al., 2015).

DNA Binding and Antitumor Activity

- The binding of derivatives of this compound with DNA has been studied, revealing insights into their potential antitumor activity. This research contributes to our understanding of how these compounds interact at the molecular level, which is crucial for developing new cancer treatments (Arshad et al., 2016).

Safety and Hazards

The safety information for 4-(4-Fluorophenyl)but-3-enoic acid indicates that it is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing personal protective equipment .

Propiedades

IUPAC Name |

(E)-4-(4-fluorophenyl)but-3-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h1-2,4-7H,3H2,(H,12,13)/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGIVIOMWOTHEP-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CCC(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/CC(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

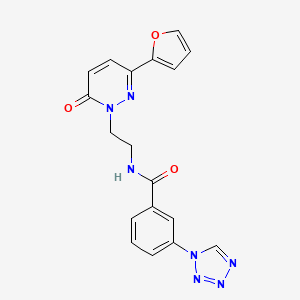

![N-(2,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2918308.png)

![Ethyl 4-[4-[(3-cyanothiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2918316.png)

![ethyl 4-oxo-4-((4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)butanoate](/img/structure/B2918324.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2918326.png)

![2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2918327.png)